molecular formula C9H15NO B1429971 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine CAS No. 1424386-32-2

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine

Cat. No.: B1429971
CAS No.: 1424386-32-2
M. Wt: 153.22 g/mol
InChI Key: XTRAFRAABTWAQF-UHFFFAOYSA-N
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Description

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine is a complex organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol This compound is characterized by its unique spirocyclic structure, which includes a bicyclic heptane ring fused with a cyclobutane ring and an oxaspiro linkage

Scientific Research Applications

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine has several scientific research applications:

Safety and Hazards

The safety data sheet (SDS) for OBTA indicates that it is classified under GHS05 and GHS07, which refer to substances that are corrosive to eyes and harmful if swallowed, respectively . The signal word is "Danger" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAFRAABTWAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C3C2OCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424386-32-2
Record name 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
Reactant of Route 6
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine

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